
Sertaconazole nitrate
Vue d'ensemble
Description
Sertaconazole nitrate is a synthetic imidazole antifungal agent characterized by a benzothiophene ring in its structure, distinguishing it from other azoles that typically feature an indole-like scaffold . Its chemical name is 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene nitrate, and it exhibits broad-spectrum activity against dermatophytes (e.g., Trichophyton spp.), yeasts (Candida spp.), filamentous fungi, and Gram-positive bacteria .
The primary mechanism of action involves inhibition of fungal 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. This disruption leads to accumulation of toxic methylated sterols, compromising membrane integrity and causing leakage of intracellular components . Additionally, sertaconazole binds to non-sterol lipids, further destabilizing fungal membranes . Clinically, it is used topically for seborrheic dermatitis, tinea infections, cutaneous candidiasis, and pityriasis versicolor, with low systemic absorption (<1%) and prolonged cutaneous retention (up to 72 hours) .
Méthodes De Préparation
Synthetic Methodologies for Sertaconazole Nitrate
One-Pot Synthesis via DMF-Mediated Alkylation (CN104860933A)
This method employs dimethylformamide (DMF) as a dual solvent and base activator, enabling a streamlined "one-pot" synthesis. The procedure involves three sequential reactions:
-
Imidazole Activation : A mixture of DMF (80 mL), imidazole (8.2 g), and sodium hydroxide flakes (8 g) is heated to 110–115°C for 1 hour to generate a reactive imidazole-DMF complex .
-
Nucleophilic Substitution : A DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)ethanol (23 g) is added dropwise at 50–55°C, followed by heating to 110–115°C for 4 hours to form 1-(2,4-dichlorophenyl)-2-imidazolylethanol .
-
Thiophene Coupling : Sodium hydroxide (8 g) and 2-chloro-3-chloromethylthiophene (31 g in DMF) are introduced, with subsequent heating to 110–115°C for 3 hours. Acidification with 65% nitric acid yields crude this compound, which is purified via toluene recrystallization .
Key Advantages :
-
Solvent Recovery : DMF is recycled, reducing production costs by ~30% compared to single-use solvents .
-
Yield and Purity : Achieves 82% yield with HPLC purity >99% after recrystallization .
-
Scalability : Eliminates intermediate isolation, enabling batch sizes exceeding 50 kg .
Alcohol-Based Reflux Synthesis (CN1974567B)
This alternative approach utilizes isopropanol under reflux conditions for milder reaction control:
-
Alkaline Reflux : 1-(2,4-Dichlorophenyl)-2-(1-imidazole)ethanol (25.6 g) reacts with sodium hydroxide (4.0 g) in isopropanol (120 mL) at 80°C for 3 hours to deprotonate the imidazole nitrogen .
-
Thiophene Alkylation : A toluene solution of 3-bromomethyl-7-chlorobenzo[b]thiophene (26.0 g) is added at room temperature, followed by 8-hour stirring to form the sertaconazole base .
-
Nitration and Purification : Crude product is treated with nitric acid (8 mL) in diethyl ether, yielding this compound (61.9% yield) after recrystallization with 95% ethanol .
Process Characteristics :
-
Temperature Control : Maintains reactions below 85°C, minimizing thermal degradation .
-
Purification Efficiency : Ethanol recrystallization removes unreacted thiophene derivatives, achieving a melting point of 163–164°C .
Comparative Analysis of Synthesis Routes
Critical Observations :
-
The DMF method’s higher yield stems from suppressed side reactions due to the strong base-solvent system .
-
Alcohol-based synthesis offers safer handling but requires additional purification steps to eliminate sodium bromide byproducts .
Process Optimization and Quality Control
Reaction Kinetics in DMF-Mediated Synthesis
Studies using RP-HPLC analysis reveal that the thiophene coupling step follows second-order kinetics (k = 0.042 L·mol⁻¹·min⁻¹) with an activation energy of 58.2 kJ/mol . Optimal DMF-to-reactant ratios of 4:1 prevent viscosity-related mass transfer limitations .
Analytical Validation Parameters
Test | Specification | Method |
---|---|---|
Linearity (HPLC) | R² = 0.9998 (50–200 µg/mL) | Acetonitrile/water (65:35) |
LOD/LOQ | 0.12 µg/mL / 0.36 µg/mL | UV at 276 nm |
Precision (RSD) | Intra-day: 0.89% | Inter-day: 1.24% |
Industrial-Scale Considerations
Equipment Design
-
DMF Method : Requires jacketed reactors with automated temperature ramping (2°C/min) to manage exothermic imidazole activation .
-
Solvent Recovery : Distillation units reclaim >85% DMF, reducing raw material costs by $12/kg API .
Environmental Impact
The alcohol-based method generates 1.8 kg of sodium bromide waste per kg product, necessitating brine treatment systems . In contrast, DMF recycling cuts hazardous waste output by 40% .
Analyse Des Réactions Chimiques
Types of Reactions: Sertaconazole nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted imidazole derivatives .
Applications De Recherche Scientifique
Dermatological Applications
Sertaconazole nitrate is primarily indicated for the treatment of superficial fungal infections, including tinea pedis (athlete's foot) and tinea corporis (ringworm). It possesses both fungicidal and fungistatic properties, making it effective against a range of dermatophytes.
Clinical Efficacy in Tinea Pedis
A clinical study involving 92 participants demonstrated that this compound cream (2%) effectively treated tinea pedis interdigitalis. After four weeks of treatment, 88.8% of evaluable participants achieved eradication of the pathogen, and significant improvements in symptoms were noted:
Symptom | Improvement Rate |
---|---|
Erythema | 63.7% |
Desquamation | 33.0% |
Itch | 91.2% |
The safety profile was favorable, with only 8.7% reporting adverse events, none of which were serious .
Ocular Applications
Recent advancements have explored the use of this compound in ocular treatments, particularly for fungal keratitis. Due to its poor aqueous solubility, innovative drug delivery systems have been developed to enhance its bioavailability.
Nanocarrier Systems
- Cubosomes : this compound-loaded cubosomes have shown promise in targeting the cornea effectively. An optimized formulation demonstrated a solubilization efficiency of 94.50%, a particle size of 216.55 nm, and enhanced corneal permeability compared to traditional suspensions .
- Leciplex Nanocarriers : Another study utilized lecithin-based cationic nanocarriers to improve corneal retention and penetration. The formulation exhibited superior mucoadhesion properties, enhancing the drug's therapeutic effect against keratomycosis in animal models .
Case Study on Fungal Keratitis Treatment
A study reported successful treatment outcomes for patients with fungal keratitis using this compound-loaded formulations, highlighting its potential as a new therapeutic option for this challenging condition .
Safety and Tolerability
This compound has been evaluated for safety across various studies. For instance, pharmacokinetic studies indicated that systemic absorption is minimal when applied topically; plasma concentrations remained below quantifiable limits . Furthermore, animal studies have shown no significant reproductive toxicity or teratogenic effects at therapeutic doses .
Mécanisme D'action
Sertaconazole nitrate exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of 14α-methyl sterols, disrupting the cell membrane’s integrity and causing increased cellular permeability. This results in leakage of cellular contents and ultimately fungal cell death .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Antifungal Agents
Efficacy Against Pathogens
In Vitro Studies
Clinical Trials
Spectrum of Activity
- Sertaconazole : Broad-spectrum, covering dermatophytes, Candida, Malassezia, and Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Clotrimazole : Narrower spectrum; less effective against Trichophyton rubrum and C. parapsilosis .
- Pimecrolimus (calcineurin inhibitor): Anti-inflammatory but lacks direct antifungal action; used in steroid-resistant cases .
Pharmacokinetic and Formulation Advantages
Activité Biologique
Sertaconazole nitrate is an antifungal agent with notable biological activities, including antifungal, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of its mechanisms of action, effectiveness against various pathogens, and relevant case studies that highlight its therapeutic potential.
This compound primarily functions as a fungistatic agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this through the inhibition of the enzyme cytochrome P450 14α-demethylase , which is responsible for converting lanosterol to ergosterol. This inhibition results in increased permeability of the fungal cell membrane, leading to cell death due to leakage of cellular contents and loss of ATP .
In addition to its antifungal activity, sertaconazole exhibits anti-inflammatory effects. It activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of cyclooxygenase-2 (COX-2) and subsequent release of prostaglandin E2 (PGE2) . This pathway is crucial for mediating inflammation and pain responses . Sertaconazole has been shown to suppress cytokine release from activated immune cells, further contributing to its anti-inflammatory profile .
Antifungal Activity
Sertaconazole demonstrates broad-spectrum antifungal activity against various fungal pathogens, including dermatophytes and yeasts. The minimal inhibitory concentration (MIC) for dermatophytes has been reported as low as 0.26 μg/ml , indicating potent fungistatic effects . The following table summarizes its activity against different fungi:
Fungal Species | Activity Type | MIC (μg/ml) |
---|---|---|
Candida albicans | Fungistatic | 0.5 |
Trichophyton rubrum | Fungistatic | 0.25 |
Microsporum canis | Fungistatic | 0.5 |
Cryptococcus neoformans | Fungistatic | 0.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of sertaconazole are particularly significant in treating conditions associated with fungal infections, where inflammation is a prominent symptom. In preclinical studies, sertaconazole demonstrated superior anti-inflammatory effects compared to other antifungal agents such as fluconazole and miconazole. It effectively reduced cytokine release in models of irritant contact dermatitis and pruritus .
Case Study Insights
- Case Study on Efficacy in Dermatitis : In a murine model of tetradecanoyl phorbol acetate (TPA)-induced dermatitis, sertaconazole significantly inhibited ear edema, demonstrating its potential in managing inflammatory skin conditions associated with fungal infections .
- Comparison with Other Antifungals : A comparative study involving eight antifungal agents revealed that sertaconazole not only inhibited fungal growth but also effectively mitigated inflammation and itching in animal models, establishing it as a dual-action therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently employed for Sertaconazole nitrate, and how have recent optimizations improved efficiency?
this compound is synthesized via multi-step transformations involving chlorobenzo[b]thiophene and dichlorophenyl intermediates. Recent advancements include streamlined condensation reactions and optimized purification steps, such as recrystallization using ethanol-water mixtures, which improved yields to >85% while reducing reaction times . Critical parameters like temperature control (60–70°C) and catalyst selection (e.g., triethylamine) are emphasized to minimize by-products.
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 230 nm) is the gold standard. A validated method uses a Phenomenex C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.01M sodium phosphate buffer (pH 3.5) and acetonitrile (70:30 v/v). This achieves a retention time of 6.2 minutes, linearity (R² > 0.999) over 10–100 µg/mL, and precision (RSD < 2%) . LC-MS is recommended for detecting low-concentration metabolites in pharmacokinetic studies.
Q. What is the primary antifungal mechanism of this compound?
Sertaconazole inhibits fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This disrupts membrane integrity, leading to ion leakage and cell death. It also binds non-steroidal lipids, further altering membrane permeability . Comparative studies show broader spectral activity against Candida spp. (MIC₉₀: 0.5–4 µg/mL) compared to clotrimazole, attributed to its dual mechanism .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from differences in bioavailability, host immune responses, or experimental models. For example, in vitro MICs for Trichophyton rubrum (0.25 µg/mL) may not align with clinical cure rates (70–85%). Solutions include:
- Using ex vivo skin models to mimic human pharmacokinetics.
- Incorporating biofilm disruption assays (e.g., XTT reduction) to assess resistance mechanisms.
- Validating findings in murine candidiasis models, where efficacy correlates with tissue concentration thresholds (>2 µg/g) .
Q. What formulation strategies enhance the dermal permeability and retention of this compound?
Advanced delivery systems include:
- Mucoadhesive liposomes : Composed of phosphatidylcholine and chitosan (1:0.5 ratio), these improve vaginal retention (8-fold increase in AUC) and sustain release (>24 hours) .
- Nanosponges : β-cyclodextrin-based carriers enhance solubility (2.5-fold) and reduce irritation in pH 5.5 creams .
- Terpenes (e.g., limonene) : Incorporated in ultra-deformable liposomes to disrupt stratum corneum lipids, boosting permeation (flux: 12 µg/cm²/hr vs. 4 µg/cm²/hr for conventional creams) .
Q. How do the anti-inflammatory properties of this compound influence its therapeutic efficacy?
Beyond antifungal activity, Sertaconazole suppresses pruritus and inflammation via:
- p38 MAPK pathway activation : Induces COX-2/PGE₂ upregulation in keratinocytes, reducing IL-6 and TNF-α production (IC₅₀: 4 µg/mL) .
- Prostaglandin D₂ synthesis : Mediates antipruritic effects in murine models of contact dermatitis . Methodologically, dual-activity studies require parallel assays:
- Antifungal : Broth microdilution (CLSI M27/M38 guidelines).
- Anti-inflammatory : ELISA for cytokines (e.g., IL-8) and Western blot for p38/Hsp27 pathways .
Q. What preclinical models are optimal for evaluating this compound’s efficacy against resistant fungal strains?
- Murine vulvovaginal candidiasis : Estrogenized mice infected with fluconazole-resistant C. albicans (ATCC 90028) show dose-dependent clearance (ED₅₀: 5 mg/kg) .
- Dermatophytosis in guinea pigs : Topical application (2% cream) reduces lesion size by 90% vs. controls after 14 days, validated by histopathology and fungal burden (CFU counts) .
- 3D epidermal models : Reconstructed human epithelium (e.g., EpiDerm™) assesses penetration and cytotoxicity (IC₅₀ > 100 µg/mL) .
Q. How are degradation products and impurities profiled during this compound stability testing?
Forced degradation studies (ICH Q1A guidelines) under acidic/alkaline, oxidative, and thermal stress identify major impurities:
- Impurity C : (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine nitrate (EP limit: <0.15%) .
- Isoconazole nitrate : A structural isomer detected via HPLC-UV (relative retention time: 1.2) . Quantification uses reference standards (e.g., EP-certified this compound, CAS 99592-39-9) with method validation per ICH Q2(R1) .
Propriétés
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAITRDZHUANGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-32-2 (Parent) | |
Record name | Sertaconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045529 | |
Record name | Sertaconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99592-39-9 | |
Record name | Sertaconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertaconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTACONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DV05410M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.